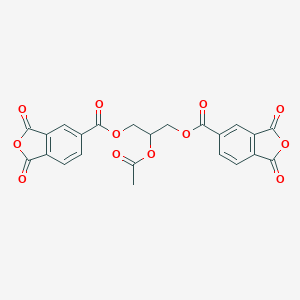

5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester, also known as IBX, is a versatile and highly efficient oxidant used in various chemical transformations. It was first reported in 1994 by Corey and co-workers and has since become a popular reagent in organic synthesis due to its mild reaction conditions, high selectivity, and low toxicity.

Mechanism Of Action

The mechanism of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester involves a single-electron transfer (SET) process, in which 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester acts as an electron acceptor and forms an intermediate radical cation. The intermediate then undergoes further oxidation to form the desired product.

Biochemical And Physiological Effects

5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester is not typically used in biochemical or physiological research, as it is primarily used as a reagent in organic synthesis.

Advantages And Limitations For Lab Experiments

5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester is a highly efficient and selective oxidant, making it a useful tool in organic synthesis. It is also relatively easy to handle and has low toxicity. However, 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester is hygroscopic and can decompose under certain conditions, which can limit its shelf life and effectiveness.

Future Directions

1. Development of new 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester derivatives with improved stability and reactivity.

2. Investigation of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester in asymmetric synthesis.

3. Application of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester in the synthesis of complex natural products.

4. Study of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester in combination with other reagents for novel transformations.

5. Investigation of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester in green chemistry and sustainable synthesis.

Synthesis Methods

5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester can be synthesized from commercially available starting materials such as isophthalic acid, potassium permanganate, and acetic anhydride. The synthesis involves a one-pot reaction in which isophthalic acid is oxidized with potassium permanganate to form 5-isobenzofurancarboxylic acid, which is then acetylated with acetic anhydride to yield 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester.

Scientific Research Applications

5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester has been widely used in organic synthesis for various transformations such as oxidation of alcohols, aldehydes, and ketones, as well as oxidative cleavage of olefins and sulfides. It has also been used in the synthesis of natural products and pharmaceuticals.

properties

CAS RN |

1732-97-4 |

|---|---|

Product Name |

5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 2-(acetyloxy)-1,3-propanediyl ester |

Molecular Formula |

C23H14O12 |

Molecular Weight |

482.3 g/mol |

IUPAC Name |

[2-acetyloxy-3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxypropyl] 1,3-dioxo-2-benzofuran-5-carboxylate |

InChI |

InChI=1S/C23H14O12/c1-10(24)33-13(8-31-18(25)11-2-4-14-16(6-11)22(29)34-20(14)27)9-32-19(26)12-3-5-15-17(7-12)23(30)35-21(15)28/h2-7,13H,8-9H2,1H3 |

InChI Key |

OQOUNJQHPJEYQP-UHFFFAOYSA-N |

SMILES |

CC(=O)OC(COC(=O)C1=CC2=C(C=C1)C(=O)OC2=O)COC(=O)C3=CC4=C(C=C3)C(=O)OC4=O |

Canonical SMILES |

CC(=O)OC(COC(=O)C1=CC2=C(C=C1)C(=O)OC2=O)COC(=O)C3=CC4=C(C=C3)C(=O)OC4=O |

Other CAS RN |

1732-97-4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5-Tris[(3-methylphenyl)phenylamino]benzene](/img/structure/B161342.png)

![Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B161347.png)

![2-[4-(2-bromoacetyl)phenoxy]acetic Acid](/img/structure/B161365.png)